2-tert-butyl-1-[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole
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Overview
Description
2-tert-butyl-1-[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound featuring a benzodiazole core, a tert-butyl group, and an azetidine ring substituted with a methylpyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-1-[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate ortho-diamine derivatives with carboxylic acids or their derivatives under acidic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Synthesis of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of suitable amino alcohols or halides under basic conditions.
Coupling with Methylpyrimidinyl Group: The final step involves coupling the azetidine ring with the methylpyrimidinyl group, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-1-[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
2-tert-butyl-1-[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-tert-butyl-1-[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-tert-butyl-1,3-benzodiazole: Lacks the azetidine and methylpyrimidinyl groups, making it less complex.
1-(4-methylpyrimidin-2-yl)azetidine: Lacks the benzodiazole core and tert-butyl group.
2-tert-butyl-1-[1-(4-chloropyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole: Similar structure but with a chloro substituent instead of a methyl group.
Uniqueness
2-tert-butyl-1-[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole is unique due to its combination of a benzodiazole core, a tert-butyl group, and an azetidine ring substituted with a methylpyrimidinyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
IUPAC Name |
2-tert-butyl-1-[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5/c1-13-9-10-20-18(21-13)23-11-14(12-23)24-16-8-6-5-7-15(16)22-17(24)19(2,3)4/h5-10,14H,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZKTUYANTVDQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CC(C2)N3C4=CC=CC=C4N=C3C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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